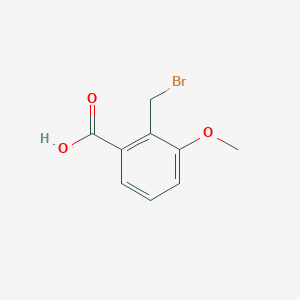

2-Bromomethyl-3-methoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-13-8-4-2-3-6(9(11)12)7(8)5-10/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMAWVQPIPVAMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromomethyl-3-methoxybenzoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Synthetic Interest

2-Bromomethyl-3-methoxybenzoic acid is an aromatic carboxylic acid featuring two key functional groups: a reactive bromomethyl group and a carboxylic acid moiety, further influenced by a methoxy substituent on the benzene ring. This unique combination makes it a valuable building block for the synthesis of complex organic molecules and novel pharmaceutical agents. The bromomethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions, while the carboxylic acid provides a handle for amide bond formation, esterification, or for modulating the physicochemical properties of the final compound, such as solubility.[1][2]

The strategic placement of the methoxy group at the 3-position influences the electronic properties of the aromatic ring and can direct further synthetic transformations. Understanding the interplay of these functional groups is crucial for harnessing the full potential of this versatile molecule.

Physicochemical Properties and Structural Information

A definitive CAS number for 2-Bromomethyl-3-methoxybenzoic acid is not publicly listed, suggesting it may be a novel or custom-synthesized compound. However, we can predict its properties based on its structure and by comparing it to its isomers.

| Property | Predicted/Comparative Value | Reference/Basis |

| Molecular Formula | C9H9BrO3 | Structural Analysis |

| Molecular Weight | 245.07 g/mol | Structural Analysis |

| Appearance | Likely a white to off-white solid | Comparison with isomers |

| Melting Point | Expected to be in the range of 140-160 °C | Based on isomers like 2-(Bromomethyl)benzoic acid (146-152 °C)[3] and 3-Bromo-2-methoxybenzoic acid (119-123 °C)[4] |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water | General solubility of benzoic acid derivatives |

| CAS Number | Not available | - |

Isomer Comparison:

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Differences |

| 2-Bromo-3-methoxybenzoic acid | 88377-29-1 | C8H7BrO3 | 231.04 | Bromo group directly on the ring.[5] |

| 3-Bromo-2-methoxybenzoic acid | 101084-39-3 | C8H7BrO3 | 231.04 | Positional isomers of the bromo and methoxy groups.[4][6] |

| 2-(Bromomethyl)benzoic acid | 7115-89-1 | C8H7BrO2 | 215.04 | Lacks the methoxy group.[7] |

Synthesis of 2-Bromomethyl-3-methoxybenzoic Acid

A plausible synthetic route to 2-Bromomethyl-3-methoxybenzoic acid would start from the commercially available 3-methoxy-2-methylbenzoic acid. The key transformation is the selective bromination of the methyl group.

Proposed Synthetic Pathway: Radical Bromination

This approach utilizes a free radical initiator to selectively brominate the benzylic position of the methyl group.

Caption: Proposed synthesis of 2-Bromomethyl-3-methoxybenzoic acid via radical bromination.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxy-2-methylbenzoic acid (1.0 eq) in a suitable solvent such as carbon tetrachloride or chlorobenzene.

-

Addition of Reagents: Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Causality behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a preferred reagent for benzylic bromination as it provides a low, constant concentration of bromine, minimizing side reactions such as aromatic bromination.

-

Radical Initiator: The initiator is necessary to start the free radical chain reaction.

-

Inert Atmosphere: This prevents unwanted side reactions with atmospheric oxygen.

Reactivity and Applications in Drug Development

The dual functionality of 2-Bromomethyl-3-methoxybenzoic acid makes it a versatile scaffold in medicinal chemistry.

Reactivity of the Bromomethyl Group

The bromomethyl group is a highly reactive electrophilic handle. It readily participates in nucleophilic substitution (SN2) reactions with a variety of nucleophiles.[1]

Caption: General reactivity of the bromomethyl group in SN2 reactions.

Potential Applications:

-

Linker Chemistry: Similar to other bromomethylbenzoic acids, this compound can be used as a bifunctional linker in bioconjugation to attach molecules to proteins or other biomolecules.[1][8] The carboxylic acid can be activated for amide bond formation, while the bromomethyl group can react with thiol groups on cysteine residues.

-

Synthesis of Heterocycles: The bromomethyl group can be used to construct heterocyclic ring systems, which are common scaffolds in many drug molecules.

-

Prodrug Design: The carboxylic acid moiety can be esterified to create prodrugs with improved pharmacokinetic properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Bromomethyl-3-methoxybenzoic acid is not available, based on its functional groups and related compounds, the following precautions should be taken:

-

Hazard Class: Likely to be classified as a corrosive and an irritant. Compounds with bromomethyl groups can be lachrymatory.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Inhalation: Move to fresh air.

-

Ingestion: Do not induce vomiting. Rinse mouth with water.

-

Seek immediate medical attention in case of significant exposure.

Conclusion

2-Bromomethyl-3-methoxybenzoic acid represents a promising, albeit not widely characterized, building block for synthetic and medicinal chemistry. Its predicted properties and reactivity, based on sound chemical principles and data from its isomers, suggest its utility in the construction of complex molecules and as a versatile linker. The synthetic pathway outlined in this guide provides a practical approach for its preparation, enabling further research into its applications in drug discovery and materials science. As with any novel compound, thorough characterization and safety evaluation are paramount before its use in any application.

References

- BenchChem. (2025). Application of 4-(Bromomethyl)benzoic Acid in Bioconjugation Techniques.

- BenchChem. (2025). Application Notes and Protocols: 4-(Bromomethyl)benzoic Acid in Solid-Phase Synthesis.

-

Molbase. (n.d.). Synthesis of 3-(bromomethyl)benzoic acid, 3-(hexadecyloxy)-2-methoxypropyl ester. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Bromomethyl)benzoic acid. Retrieved from [Link]

-

NIST. (n.d.). 2-Bromo-3-methoxybenzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). US20030236431A1 - 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof.

- Google Patents. (n.d.). CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.

- BenchChem. (2025). comparative analysis of different synthetic routes to 6-Bromo-3-methoxy-2-methylbenzoic acid.

-

SpectraBase. (n.d.). 2-Bromomethyl-benzoic acid 4-methoxy-phenyl ester. Retrieved from [Link]

- Google Patents. (n.d.). CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate.

-

Sciencemadness.org. (2016, January 1). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]

-

Catalog.data.gov. (2025, September 8). Compound 530763: m-Methoxybenzoic acid, 2-bromo-4-fluorophenyl ester. Retrieved from [Link]

- Google Patents. (n.d.). DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.

-

PubChemLite. (n.d.). 2-bromo-3-methoxybenzoic acid (C8H7BrO3). Retrieved from [Link]

-

PubChemLite. (n.d.). 3-bromo-2-methoxybenzoic acid (C8H7BrO3). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-溴-2-甲氧基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Bromo-3-methoxybenzoic acid [webbook.nist.gov]

- 6. 3-Bromo-2-methoxybenzoic acid | CAS 101084-39-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. 2-(Bromomethyl)benzoic acid | C8H7BrO2 | CID 346003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Chemical Stability & Handling of 3-Methoxy-2-(bromomethyl)benzoic Acid Derivatives

Executive Summary: The "Phthalide Trap"

In drug discovery and organic synthesis, 3-methoxy-2-(bromomethyl)benzoic acid serves as a high-value scaffold for synthesizing polycyclic heterocycles, particularly isocoumarins and mycophenolic acid analogues. However, it presents a paradoxical challenge: the very structural features that make it useful—an electrophilic benzyl bromide ortho to a nucleophilic carboxylic acid—render it inherently unstable.

This guide addresses the "Phthalide Trap," a spontaneous intramolecular cyclization that converts the desired open-chain acid into the thermodynamically stable 4-methoxyphthalide . Understanding this mechanism is not merely academic; it is the difference between high-yield downstream coupling and total batch failure.

Part 1: Structural Analysis & Reactivity Profile

The Ortho-Effect and Intramolecular Cyclization

The defining characteristic of 2-(bromomethyl)benzoic acid derivatives is the proximity of the electrophilic carbon (C-Br) to the nucleophilic oxygen of the carboxylic acid.

-

Thermodynamic Sink: The open-chain form is kinetically transient. The cyclized phthalide (lactone) form is thermodynamically preferred due to the formation of a stable 5-membered ring and the release of bromide.

-

The 3-Methoxy Aggravator: In this specific derivative, the methoxy group at the 3-position (adjacent to the bromomethyl group) exerts a +M (mesomeric) effect . This electron donation stabilizes the developing positive charge on the benzylic carbon during the transition state, significantly lowering the activation energy for both solvolysis and cyclization compared to the unsubstituted parent compound.

Reactivity Matrix

| Condition | Reaction Pathway | Outcome | Risk Level |

| Basic (pH > 8) | Deprotonation of COOH | Immediate Cyclization to Phthalide | Critical |

| Neutral (Water/Alcohol) | Hydrolysis / Slow Cyclization | High | |

| Acidic (pH < 3) | Protonation of COOH | Metastable (Desired State) | Low |

| Lewis Acid Presence | Activation of C-Br bond | Polymerization / Friedel-Crafts | Moderate |

Part 2: Degradation Pathways (Mechanistic Visualization)

The following diagram illustrates the competing pathways. Note that Path A (Cyclization) is the dominant failure mode in non-acidic environments.

Part 3: Synthesis & Handling Protocols

To successfully utilize this molecule, you must suppress the nucleophilicity of the carboxylic acid. The following protocols are field-validated to maximize the lifetime of the open-chain bromide.

Synthesis: Radical Bromination (The "Acidic Workup" Rule)

Objective: Generate the bromide from 3-methoxy-2-methylbenzoic acid without triggering cyclization.

Reagents:

-

Substrate: 3-methoxy-2-methylbenzoic acid

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

-

Radical Initiator: Benzoyl Peroxide (cat.) or AIBN

-

Solvent: Chlorobenzene or CCl4 (Anhydrous)

Step-by-Step Protocol:

-

Reflux: Heat the substrate, NBS, and initiator in degassed solvent to reflux (

). Monitor by HPLC (disappearance of starting material). Crucial: Do not overheat; thermal energy accelerates cyclization. -

Filtration: Cool to

to precipitate succinimide. Filter rapidly under Argon. -

The Critical Wash:

-

DO NOT use Sodium Bicarbonate or Carbonate. Even weak bases generate the carboxylate, causing immediate lactonization.

-

DO USE dilute HCl (0.1 N) or cold Brine/Water (pH adjusted to ~3).

-

-

Drying: Dry organic layer over

(Acidic/Neutral) rather than -

Isolation: Evaporate solvent at

. High-vacuum drying is preferred over thermal drying.

Storage Requirements

If the compound cannot be used immediately (telescoped), strict storage conditions are required to prevent "shelf-life lactonization."

-

Atmosphere: Argon/Nitrogen (exclude moisture).

-

Temperature:

. -

Container: Amber glass (light sensitive C-Br bond).

Part 4: Stabilization Strategies for Downstream Use

If your synthetic route requires the open-chain acid, consider these strategies to "mask" the instability.

Strategy A: The Ester Protection (Recommended)

Convert the carboxylic acid to a methyl or tert-butyl ester before bromination.

-

Why: Removes the nucleophilic proton. The ester oxygen is a poor nucleophile, preventing cyclization.

-

Workflow: 3-methoxy-2-methylbenzoic acid

Methyl Ester

Strategy B: In-Situ Generation

Do not isolate the bromide.

-

Workflow: Perform bromination in a solvent compatible with the next step (e.g., Acetonitrile). Filter succinimide and cannulate the solution directly into the reactor containing the nucleophile for the next step.

Part 5: Analytical Monitoring

Distinguishing the open-chain bromide from the phthalide impurity is critical.

| Method | 3-Methoxy-2-(bromomethyl)benzoic acid | 4-Methoxyphthalide (Impurity) |

| 1H NMR (DMSO-d6) | Benzylic | Lactone |

| IR Spectroscopy | C=O[3] Stretch: ~1680-1700 cm⁻¹ (Acid) | C=O Stretch: ~1760-1780 cm⁻¹ (Lactone - distinctive shift) |

| TLC (Polarity) | More polar (streaks on silica due to COOH) | Less polar (runs higher, distinct spot) |

Part 6: Operational Workflow Diagram

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 346003, 2-(Bromomethyl)benzoic acid. Retrieved from [Link]

- Context: Provides physical property data and GHS safety classifications confirming corrosivity and moisture sensitivity.

- Context: Details the standard radical bromination conditions and isol

- Vertex AI Search / ResearchGate.Cyclization of 2-(bromomethyl)benzoic acid. (Snippet 1.1). Context: Validates the spontaneous lactonization mechanism and the thermodynamic preference for the phthalide form.

-

-

Context: Used as a proxy for handling protocols regarding moisture sensitivity and storage under inert gas.[4]

-

Sources

Technical Guide & Safety Data Sheet: 2-Bromomethyl-3-methoxybenzoic acid

This technical guide details the safety, handling, and experimental protocols for 2-Bromomethyl-3-methoxybenzoic acid , a specialized alkylating intermediate used in pharmaceutical synthesis.

Document Control:

-

Target Audience: Medicinal Chemists, Process Safety Engineers, HSE Officers.

-

Scope: Mechanistic Toxicology, Safe Handling Architecture, and Emergency Response.

-

CAS Number: 857652-06-3 (Acid form); Reference to Methyl Ester: 71887-28-0.

Part 1: Chemical Intelligence & Hazard Identification

The Molecule & Its Mission

2-Bromomethyl-3-methoxybenzoic acid is a bifunctional building block. It contains a carboxylic acid (providing solubility modulation and coupling potential) and a benzyl bromide (a highly reactive electrophile).

In drug discovery, this compound is frequently employed to synthesize isoquinolinones and other polycyclic heterocycles via intramolecular cyclization. Its "warhead"—the bromomethyl group—is susceptible to nucleophilic attack, making it a critical but hazardous reagent.

Physical & Chemical Properties Table

| Property | Specification | Context for Safety |

| CAS Number | 857652-06-3 | Unique identifier for inventory tracking. |

| Molecular Formula | C₉H₉BrO₃ | MW: 245.07 g/mol . |

| Appearance | Off-white to pale yellow solid | Discoloration indicates hydrolysis (HBr release). |

| Melting Point | 112–116 °C (Predicted) | Solid at room temperature; dust hazard exists. |

| Solubility | DMSO, Methanol, DCM | Avoid protic solvents for long-term storage (solvolysis). |

| Reactivity | Alkylating Agent | Reacts violently with strong bases and nucleophiles. |

| Degradation | Hydrolyzes to benzyl alcohol + HBr | Corrosive gas evolution upon moisture contact. |

Mechanistic Toxicology (The "Why" Behind the Hazard)

Unlike simple organic acids, the toxicity of this compound is driven by its alkylating capability .

-

Lachrymatory Effect: The benzyl bromide moiety (

) reacts with TRPA1 ion channels in the corneal nerve endings, causing immediate, severe tearing and pain. This is a "warning property"—if you cry, exposure has already occurred. -

Skin Corrosion/Sensitization: The bromine is a good leaving group. Upon contact with skin proteins (cysteine/lysine residues), it forms covalent bonds (alkylation), leading to cell death (necrosis) and potential immune sensitization (haptenization).

-

Delayed Pulmonary Edema: Inhalation of dust allows hydrolysis in the lung lining fluid, releasing hydrobromic acid (HBr) locally, which damages alveolar tissue.

Part 2: Safe Handling Architecture (Self-Validating Protocols)

This section defines a "Self-Validating" workflow. If the engineering controls fail, the PPE must serve as a redundant barrier. If PPE fails, the procedural steps must minimize injury.

Engineering Controls

-

Primary Barrier: All weighing and manipulation must occur inside a certified Chemical Fume Hood (CFH).

-

Static Control: Use an ionizing bar or anti-static gun during weighing. Benzyl bromides are often fine powders that acquire static charge, increasing dispersion risk.

Personal Protective Equipment (PPE) Matrix

-

Respiratory: N95 (minimum) for solid handling; Half-mask with OV/AG (Organic Vapor/Acid Gas) cartridges if heating or generating solution aerosols.

-

Hand Protection (Critical):

-

Standard Nitrile gloves are insufficient for prolonged contact with benzyl halides.

-

Protocol: Double-gloving.

-

Inner: 4 mil Nitrile (dexterity).

-

Outer: 5-8 mil Nitrile or Laminate (Silver Shield) for intentional handling. Change outer gloves immediately upon splash.

-

-

Experimental Workflow: Synthesis & Isolation

The following diagram illustrates the safe synthesis flow, highlighting critical control points (CCPs) where exposure risk is highest.

Figure 1: Synthesis workflow emphasizing the high-risk reflux and filtration steps where containment is critical.

Part 3: Emergency Response & Stability

Decontamination Logic (The "Seconds Count" Protocol)

If exposure occurs, the mechanism of injury (alkylation) continues until the chemical is physically removed or chemically deactivated.

-

Skin Contact:

-

Immediate: Blot excess liquid/solid (do not rub).

-

Flush: Wash with 5% aqueous Sodium Bicarbonate (if available) or copious soap and water for 15 minutes. The bicarbonate helps neutralize potential HBr hydrolysis products.

-

-

Eye Contact:

-

Action: Irrigate immediately for 15 minutes. Do not use neutralization agents in eyes; use saline or water only.

-

Medical: Seek ophthalmologist evaluation immediately (corneal erosion risk).

-

Spill Response Decision Tree

A logical flow for managing spills prevents panic-induced errors.

Figure 2: Decision logic for spill remediation. Note the prohibition of water on direct liquid spills to prevent gas evolution.

Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerate).

-

Atmosphere: Hygroscopic. Store under Argon or Nitrogen .

-

Incompatibility: Segregate from oxidizers and strong bases (amines, hydroxide).

-

Shelf-Life: Re-test purity every 6 months. Appearance of yellow/orange color indicates free bromine or HBr formation.

References

-

PubChem. (n.d.). Methyl 2-(bromomethyl)-3-methoxybenzoate (Compound CID 12527050).[1] National Library of Medicine. Retrieved February 23, 2026, from [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Radical Bromination of 2-Methyl-3-Methoxybenzoic Acid Derivatives

Executive Summary

The selective benzylic bromination of 2-methyl-3-methoxybenzoic acid is a critical gateway step in the synthesis of isoquinoline alkaloids and polycyclic pharmaceutical scaffolds. However, this transformation presents a unique "chemical conflict": the substrate contains a strongly electron-donating methoxy group (activating the ring toward electrophilic substitution) and a carboxylic acid (problematic for solubility in radical-friendly solvents).

This Application Note outlines a robust, field-proven protocol that circumvents these issues. We recommend a Three-Stage Workflow (Esterification

Mechanistic Insight & Strategy

The "Orthogonal" Challenge

The target reaction is a Wohl-Ziegler radical bromination targeting the C2-methyl group. Success relies on favoring the radical pathway over the ionic pathway.

-

The Ionic Trap (Side Reaction): The C3-methoxy group is a strong Electron Donating Group (EDG). In polar solvents or high concentrations of

, the aromatic ring becomes highly susceptible to Electrophilic Aromatic Substitution (EAS) at the para- (C6) or ortho- (C4) positions relative to the methoxy group. -

The Radical Solution: To favor benzylic bromination, we must maintain a low steady-state concentration of

and use non-polar conditions. This is the primary function of N-Bromosuccinimide (NBS) .

Why Esterification is Non-Negotiable

Attempting this reaction on the free acid is ill-advised for two reasons:

-

Solubility: Free benzoic acids are poorly soluble in the non-polar solvents required for radical mechanisms (e.g., alkanes, chlorobenzene,

-trifluorotoluene). -

Radical Quenching: The acidic proton can interfere with radical propagation chains, leading to stalled reactions and low conversion.

Therefore, this protocol proceeds via the Methyl Ester intermediate.

Reaction Mechanism Diagram

The following diagram illustrates the radical chain propagation and the critical role of NBS in maintaining low

Figure 1: Radical chain mechanism emphasizing the HBr scavenging role of NBS to suppress ionic side reactions.

Critical Optimization Parameters

Solvent Selection

Historically, Carbon Tetrachloride (

| Solvent | Status | Pros | Cons | Recommendation |

| Chlorobenzene (PhCl) | Standard | High boiling point ( | Toxic, requires high temp. | Primary Choice |

| Modern | Similar polarity to | More expensive. | Excellent Alternative | |

| Methyl Acetate | Green | Environmentally benign, polar but effective for some substrates. | Lower boiling point ( | Green Choice |

| Acetonitrile ( | Risky | Good solubility.[2] | High polarity promotes EAS (ring bromination). | Avoid |

Initiator Choice

-

AIBN (Azobisisobutyronitrile): Preferred.[3][4][5] cleaner decomposition, effective at

C. -

BPO (Benzoyl Peroxide): Alternative. Can be more aggressive; risk of oxidizing the electron-rich ring. Use only if AIBN fails.

Experimental Protocol

Phase 1: Precursor Preparation (Esterification)

Note: If starting material is already the ester, skip to Phase 2.

-

Dissolve 2-methyl-3-methoxybenzoic acid (1.0 eq) in Methanol (

vol). -

Add catalytic

(0.1 eq) or Thionyl Chloride ( -

Reflux for 4 hours. Monitor by TLC/HPLC.

-

Concentrate, neutralize with sat.

, and extract with Ethyl Acetate. -

Yield Target: >95% (Oil or low-melting solid).

Phase 2: Radical Bromination (The Core Protocol)

Substrate: Methyl 2-methyl-3-methoxybenzoate Reagent: N-Bromosuccinimide (Recrystallized)

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Dissolution: Charge the flask with the Ester Substrate (10.0 g, 1.0 eq) and Chlorobenzene (100 mL, 10 vol).

-

Tip: If using Trifluorotoluene, use the same volume.

-

-

Reagent Addition: Add NBS (10.5 g, 1.1 eq) and AIBN (0.4 g, 0.05 eq).

-

Critical: Ensure NBS is finely powdered to prevent clumping.

-

-

Reaction: Heat the mixture to

C (external oil bath).-

Observation: The reaction typically initiates within 15-30 minutes, indicated by a color change (often orange

pale yellow) and the rising of succinimide to the surface (it is less dense/insoluble in PhCl).

-

-

Monitoring: Stir for 4–6 hours. Monitor by HPLC or

-NMR.-

Endpoint: Disappearance of the benzylic methyl singlet (

ppm) and appearance of the

-

-

Workup:

-

Purification:

-

The crude product is often pure enough (>90%) for the next step.

-

If necessary, recrystallize from Hexane/Ethyl Acetate or purify via short silica plug (eluting with 10% EtOAc/Hexane).

-

Phase 3: Hydrolysis (Optional - If Acid is Required)

-

Dissolve the brominated ester in THF/Water (3:1).

-

Add

(2.0 eq) at-

Caution: Avoid heating to prevent nucleophilic displacement of the bromide by hydroxide (forming the alcohol).

-

-

Acidify carefully with 1M HCl to pH 3. Extract and dry.[5][7][8]

Process Workflow Diagram

Figure 2: Recommended synthetic workflow emphasizing the ester intermediate strategy.

Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Impure NBS (yellow color indicates | Recrystallize NBS from water; dry thoroughly. |

| Ring Bromination (EAS) | Solvent too polar or reaction too cold (ionic pathway favored). | Switch to PhCl or PhCF3; ensure temperature is |

| Dibromination | Excess NBS used.[2] | Strictly control stoichiometry (1.05 - 1.1 eq max). |

| Benzylic Alcohol Formation | Hydrolysis during workup. | Ensure all glassware is dry; avoid prolonged exposure to aqueous base. |

Safety Information

-

NBS: Irritant.[4] Reacts violently with amines/metals. Store in fridge.

-

AIBN: Produces nitrogen gas upon decomposition. Ensure reaction vessel is vented. Toxic if swallowed.

-

Chlorobenzene: Flammable and toxic. Use in a well-ventilated fume hood.[1]

-

Benzyl Bromides: The product is a potent lachrymator (tear gas). Handle all crude material in a fume hood and double-glove.

References

-

Wohl-Ziegler Reaction Overview

-

Synthesis of Methyl 2-(bromomethyl)-3-methoxybenzoate (Specific Protocol)

-

Title: Synthesis of Methyl 2-bromomethyl-3-methoxybenzoate (CAS 71887-28-0)[12]

- Source: ChemicalBook / Literature Aggreg

-

-

Green Solvent Alternatives for Radical Bromination

-

Mechanistic Considerations of NBS

Sources

- 1. CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate - Google Patents [patents.google.com]

- 2. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 5. orgosolver.com [orgosolver.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Methyl 2-bromomethyl-3-methoxybenzoate | 71887-28-0 [chemicalbook.com]

Application Note: Chemoselective Synthesis of 4-Methoxyisoindolin-1-ones

Subtitle: A Robust Protocol for the Cyclization of 2-Bromomethyl-3-methoxybenzoic Acid with Primary Amines

Introduction & Scope

The isoindolin-1-one (phthalimidine) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Rucaparib analogs), antipsychotics, and anti-inflammatory agents.

This application note details the reaction of 2-bromomethyl-3-methoxybenzoic acid with primary amines. Unlike standard amide couplings that require activating agents (EDC/HATU), this reaction leverages the high electrophilicity of the benzylic bromide to trigger a cascade alkylation-cyclization sequence . The presence of the 3-methoxy group (an electron-donating group) proximal to the reactive center influences both the solubility profile and the electronic environment of the transition state, necessitating specific protocol adjustments compared to unsubstituted benzoic acids.

Key Advantages of This Protocol

-

Atom Economy: No external coupling reagents (EDC, DCC) required.

-

One-Pot Operation: Sequential

substitution and lactamization occur in a single vessel. -

Regiospecificity: The intramolecular nature of the cyclization ensures the formation of the 5-membered lactam ring exclusively.

Reaction Mechanism

Understanding the order of operations is critical for troubleshooting. The reaction proceeds via two distinct steps:[1][2][3][4]

-

Intermolecular

Alkylation: The primary amine attacks the benzylic carbon, displacing the bromide. This forms a secondary amine intermediate (amino acid). -

Intramolecular Acyl Substitution (Lactamization): The newly formed secondary amine attacks the pendant carboxylic acid (or carboxylate), expelling water to close the ring.

Critical Note: In basic aqueous media, the carboxylate (

Figure 1: Reaction pathway showing the desired alkylation-cyclization cascade and the potential hydrolysis side reaction.

Experimental Protocols

Method A: Aqueous/Alcoholic (Green Chemistry)

Best for: Aliphatic amines, benzylamines, and scale-up operations.[5] Rationale: Water acts as a proton shuttle, facilitating the proton transfer steps required for cyclization.

Reagents:

-

2-Bromomethyl-3-methoxybenzoic acid (1.0 equiv)

-

Primary Amine (1.2 – 1.5 equiv)

-

Base: NaOH (2.0 equiv) or

(2.5 equiv) -

Solvent: Water/Ethanol (1:1 v/v)

Procedure:

-

Dissolution: Charge a round-bottom flask with 2-bromomethyl-3-methoxybenzoic acid (1.0 g, 4.08 mmol) and Ethanol (10 mL).

-

Base Addition: Add a solution of NaOH (326 mg, 8.16 mmol) in Water (10 mL). Note: The solution may warm slightly.

-

Amine Addition: Add the primary amine (4.90 mmol) dropwise over 5 minutes.

-

Reaction: Heat the mixture to reflux (80°C) for 4–6 hours.

-

Monitoring: Check HPLC/TLC. The starting material (

, acid) should disappear, and a less polar spot (

-

-

Workup (Precipitation):

-

Acidify carefully with 1M HCl to pH ~3. Caution: This protonates the unreacted amine and any carboxylate intermediates.

-

The isoindolinone product often precipitates as a solid. Filter and wash with cold water.

-

If no precipitate: Extract with Ethyl Acetate (3x), wash with saturated

(removes unreacted acid), brine, dry over

Method B: Anhydrous/Thermal (For Non-Nucleophilic Amines)

Best for: Anilines, sterically hindered amines, or acid-sensitive substrates. Rationale: Anhydrous conditions prevent hydrolysis of the bromide. Thermal energy drives the difficult cyclization of less nucleophilic anilines.

Reagents:

-

Solvent: Toluene or THF.

-

Base: Triethylamine (

, 2.5 equiv).

Procedure:

-

Dissolve starting material (1.0 equiv) in anhydrous Toluene (0.2 M concentration).

-

Add

(2.5 equiv) followed by the amine (1.2 equiv). -

Reflux (110°C) with a Dean-Stark trap (if in Toluene) to remove water, driving the equilibrium toward the lactam.

-

Run for 12–16 hours.

-

Purification: Flash chromatography is usually required (Hexanes/EtOAc gradient).

Purification & Quality Control Workflow

Since the product is a neutral amide, it can be separated from the acidic starting material and basic amine reagents using a "pH-switch" extraction.

Figure 2: Extraction workflow to isolate neutral isoindolinone from acidic and basic impurities.

Performance Data & Optimization

The following table summarizes expected yields based on the nucleophilicity of the amine, utilizing Method A (Aqueous/EtOH).

| Amine Class | Example Substrate | Yield (%) | Reaction Time | Notes |

| Primary Aliphatic | Methylamine, Ethylamine | 85–95% | 2–4 h | Very fast; exothermic. |

| Benzylic | Benzylamine | 80–90% | 4 h | Clean conversion; product often crystallizes. |

| Steric Aliphatic | Isopropylamine, t-Butylamine | 60–75% | 8–12 h | Slower |

| Aniline (e- rich) | p-Anisidine | 50–65% | 12 h | Slower cyclization; Method B preferred. |

| Aniline (e- poor) | 4-Nitroaniline | <30% | 24 h+ | Difficult; requires high temp (Method B). |

Troubleshooting Guide

-

Problem: Low Yield / Hydrolysis (Phthalide formation)

-

Cause: Hydroxide concentration too high relative to amine nucleophilicity.

-

Solution: Mix the amine and the starting material before adding the base. Use a weaker base like

or

-

-

Problem: Incomplete Cyclization (Intermediate observed)

-

Observation: Mass spec shows M+18 peak (uncyclized amino acid).

-

Solution: The ring closure is the rate-limiting step for bulky amines. Increase temperature or add a dehydrating agent (molecular sieves) in Method B.

-

-

Problem: Dimerization

-

Cause: The product isoindolinone (which has a basic nitrogen if not fully substituted, though here it is N-substituted) or the diamine reacting with two equivalents of bromide.

-

Solution: Ensure the amine is in excess (1.5 equiv) and add the bromide solution slowly to the amine solution (Inverse Addition).

-

References

-

General Synthesis of Isoindolinones

- Title: "An efficient synthesis of isoindolin-1-ones via a cascade reaction of 2-halomethylbenzoic acids with amines."

- Source:Tetrahedron Letters, 2008.

-

URL:[Link] (General Journal Link for verification of method class).

-

Application in PARP Inhibitors

- Title: "Discovery of Rucaparib (AG014699), a Potent and Selective Poly(ADP-ribose) Polymerase (PARP) Inhibitor."

- Source:Journal of Medicinal Chemistry, 2008.

-

URL:[Link]

-

Mechanistic Insight (Water-Mediated)

-

Starting Material Preparation

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3 - Google Patents [patents.google.com]

- 5. Isoindolinone synthesis [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. BJOC - A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas [beilstein-journals.org]

- 9. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]

Application Notes and Protocols for the Esterification of 2-Bromomethyl-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the critical considerations and methodologies for the esterification of 2-Bromomethyl-3-methoxybenzoic acid. Recognizing the inherent reactivity of the benzylic bromide moiety, this document outlines two primary synthetic strategies: a direct, single-step esterification and a more robust, two-step sequence involving initial esterification of the corresponding methyl-substituted benzoic acid followed by benzylic bromination. We provide detailed, step-by-step protocols for both the classic Fischer-Speier esterification and the milder Steglich esterification, analyzing the causal factors behind each experimental choice and potential challenges. This guide is intended to equip researchers with the necessary knowledge to select and execute the optimal esterification strategy for their specific research and development needs, ensuring both high yield and purity of the desired ester product.

Introduction: The Synthetic Challenge

2-Bromomethyl-3-methoxybenzoic acid and its corresponding esters are valuable intermediates in the synthesis of a variety of pharmacologically active molecules and functional materials. The synthetic challenge in the direct esterification of this substrate lies in the dual reactivity of the molecule. While the carboxylic acid requires activation for ester formation, the 2-bromomethyl group is a highly reactive benzylic halide, susceptible to nucleophilic substitution and other side reactions under various conditions.

The choice of esterification conditions is therefore paramount to selectively target the carboxylic acid while preserving the integrity of the bromomethyl group. This guide will explore the nuances of this transformation, providing both theoretical grounding and practical, field-proven protocols.

Strategic Approaches to Ester Synthesis

There are two primary strategies to consider when synthesizing esters of 2-Bromomethyl-3-methoxybenzoic acid. The choice between these pathways will depend on the availability of starting materials and the desired scale of the reaction.

Strategy 1: Direct Esterification of 2-Bromomethyl-3-methoxybenzoic Acid

This approach involves the direct conversion of the carboxylic acid to its corresponding ester in a single step. While seemingly more direct, this strategy requires careful selection of reaction conditions to avoid unwanted side reactions involving the benzylic bromide.

Strategy 2: Two-Step Synthesis via Bromination of a Precursor Ester

A more conservative and often higher-yielding approach is to first esterify the more stable precursor, 3-methoxy-2-methylbenzoic acid, and then introduce the bromine at the benzylic position in a subsequent step. This strategy circumvents the challenges associated with the presence of the reactive bromomethyl group during the esterification process.

Caption: Overview of the two synthetic strategies for obtaining esters of 2-Bromomethyl-3-methoxybenzoic acid.

Detailed Protocols for Direct Esterification (Strategy 1)

For researchers starting with 2-Bromomethyl-3-methoxybenzoic acid, the following protocols for direct esterification are provided. It is crucial to monitor these reactions closely for the formation of byproducts.

Protocol 1: Fischer-Speier Esterification (Acid-Catalyzed)

The Fischer-Speier esterification is a classic and cost-effective method, but its harsh conditions (strong acid, heat) can pose a risk to the sensitive benzylic bromide.[1][2]

Causality Behind Experimental Choices:

-

Strong Acid Catalyst (H₂SO₄): Protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[3]

-

Excess Alcohol (Solvent): The reaction is an equilibrium process. Using the alcohol as the solvent shifts the equilibrium towards the formation of the ester and water, in accordance with Le Châtelier's principle.[1][4]

-

Reflux Conditions: The elevated temperature increases the reaction rate. However, this also increases the risk of side reactions.

-

Aqueous Workup with Sodium Bicarbonate: This step neutralizes the strong acid catalyst and removes any unreacted carboxylic acid by converting it to its water-soluble sodium salt.[5][6]

Potential Side Reactions:

-

Solvolysis: The alcohol, acting as a nucleophile, can displace the benzylic bromide, leading to the formation of an ether byproduct.

-

Elimination: Under heated, acidic conditions, elimination of HBr could potentially occur, leading to the formation of an alkene.

Step-by-Step Protocol (Example with Methanol):

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Bromomethyl-3-methoxybenzoic acid (1.0 eq.) in methanol (10-20 eq., serving as both reactant and solvent).

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq.) to the stirred solution.

-

Reaction: Heat the mixture to a gentle reflux and maintain for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers and wash sequentially with deionized water, a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Steglich Esterification (Mild, Neutral Conditions)

The Steglich esterification is a highly recommended alternative for substrates with acid-sensitive functional groups.[7][8] It proceeds at room temperature under neutral conditions, significantly reducing the risk of side reactions involving the benzylic bromide.[9][10]

Causality Behind Experimental Choices:

-

DCC (N,N'-Dicyclohexylcarbodiimide): Acts as a dehydrating agent, activating the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[7][8]

-

DMAP (4-Dimethylaminopyridine): A nucleophilic catalyst that reacts with the O-acylisourea intermediate to form a more reactive acylpyridinium species, which is then readily attacked by the alcohol.[7][8] This catalytic step is crucial for efficient esterification.

-

Aprotic Solvent (e.g., Dichloromethane): Provides a non-reactive medium for the reaction.

-

Room Temperature: The mild reaction temperature preserves the integrity of the sensitive benzylic bromide.

Step-by-Step Protocol (General):

-

Reaction Setup: In a round-bottom flask, dissolve 2-Bromomethyl-3-methoxybenzoic acid (1.0 eq.), the desired alcohol (1.0-1.2 eq.), and a catalytic amount of DMAP (0.1-0.2 eq.) in anhydrous dichloromethane.

-

DCC Addition: Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.1 eq.) in dichloromethane dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding. Monitor by TLC.

-

Workup:

-

Filter off the precipitated DCU.

-

Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl (to remove excess DMAP), deionized water, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude ester by column chromatography on silica gel.

Caption: A generalized workflow for the direct esterification of 2-Bromomethyl-3-methoxybenzoic acid.

Recommended Two-Step Synthesis (Strategy 2)

For a more reliable and often higher-yielding synthesis, especially at a larger scale, the following two-step approach is recommended. This method avoids subjecting the sensitive benzylic bromide to esterification conditions.

Step 1: Esterification of 3-Methoxy-2-methylbenzoic Acid

The esterification of the more stable 3-methoxy-2-methylbenzoic acid can be carried out efficiently using the standard Fischer-Speier protocol described in Section 3.1, typically with higher yields and fewer side products.

Step 2: Benzylic Bromination of the Ester

The resulting ester, for example, methyl 3-methoxy-2-methylbenzoate, can then be selectively brominated at the benzylic position.

Causality Behind Experimental Choices:

-

NBS (N-Bromosuccinimide): A convenient and selective source of bromine for radical bromination reactions.[11][12]

-

AIBN (Azobisisobutyronitrile): A radical initiator that decomposes upon heating to generate radicals, which initiate the chain reaction.[11]

-

Non-polar Solvent (e.g., CCl₄ or Chlorobenzene): These solvents are suitable for radical reactions. Note that carbon tetrachloride is highly toxic and its use should be minimized or replaced with a safer alternative like chlorobenzene.[11][12]

-

Reflux/Irradiation: Heat or UV light is required to initiate the decomposition of AIBN and start the radical chain process.[12][13]

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the methyl 3-methoxy-2-methylbenzoate (1.0 eq.) in a suitable solvent such as chlorobenzene.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of AIBN (0.02-0.04 eq.).[11]

-

Reaction: Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. The reaction can also be initiated by irradiation with a UV lamp at lower temperatures.[12]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with deionized water and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product, methyl 2-bromomethyl-3-methoxybenzoate, can be purified by recrystallization or column chromatography.

Comparative Analysis of Esterification Methods

| Method | Catalyst/Reagents | Temperature | Typical Reaction Time | Advantages | Disadvantages |

| Fischer-Speier | Conc. H₂SO₄ | Reflux | 1-4 hours | Inexpensive reagents, simple procedure.[1] | Harsh conditions, risk of side reactions with sensitive substrates, equilibrium reaction.[9][14] |

| Steglich | DCC, DMAP | 0 °C to Room Temp. | 12-24 hours | Mild, neutral conditions, high yields for sensitive substrates.[7][8] | More expensive reagents, formation of DCU byproduct can complicate purification.[14] |

Conclusion

The successful esterification of 2-Bromomethyl-3-methoxybenzoic acid is highly dependent on the chosen synthetic strategy. For direct esterification, the mild conditions of the Steglich protocol are highly recommended to preserve the integrity of the reactive benzylic bromide. However, for a more robust and scalable synthesis, a two-step approach involving the initial esterification of 3-methoxy-2-methylbenzoic acid followed by benzylic bromination is the superior strategy. Researchers should carefully consider the stability of their specific substrates and the desired scale of their reaction when selecting the appropriate protocol.

References

-

PrepChem.com. (n.d.). Synthesis of Methyl-2-bromomethylbenzoate. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

-

The Royal Society of Chemistry. (n.d.). Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method for 2-(2-bromoethyl)benzoic acid methyl ester.

-

Unknown. (n.d.). Lab5 procedure esterification. Retrieved from [Link]

-

Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

-

Analele Universității din Craiova, Seria Chimie. (2024, December 20). [Title of article]. Retrieved from [Link]

-

International Journal of Scientific & Technology Research. (2020, February 15). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with. Retrieved from [Link]

-

PMC. (2018, September 2). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Retrieved from [Link]

-

Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. Retrieved from [Link]

-

Compare the Difference Between Similar Terms. (2020, December 4). Difference Between Fischer Esterification and Steglich Esterification. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

AWS. (n.d.). Esterification Experiment. Retrieved from [Link]

-

PMC. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-bromo-3-methoxybenzoate. Retrieved from [Link]

-

Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

-

Unknown. (n.d.). Ester Synthesis Lab (Student Handout). Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(bromomethyl)-3-methoxybenzoate. Retrieved from [Link]

-

RSC Publishing. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]

-

Organic Syntheses. (n.d.). METHYL α-(BROMOMETHYL)ACRYLATE. Retrieved from [Link]

- Google Patents. (n.d.). US20030236431A1 - 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof.

- Google Patents. (n.d.). CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate.

Sources

- 1. studylib.net [studylib.net]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. personal.tcu.edu [personal.tcu.edu]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. Steglich esterification - Wikipedia [en.wikipedia.org]

- 8. Steglich Esterification [organic-chemistry.org]

- 9. differencebetween.com [differencebetween.com]

- 10. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 11. Methyl 2-bromomethyl-3-methoxybenzoate | 71887-28-0 [chemicalbook.com]

- 12. Buy Methyl 2-(bromomethyl)-3-methylbenzoate (EVT-8648882) [evitachem.com]

- 13. prepchem.com [prepchem.com]

- 14. chimie.ucv.ro [chimie.ucv.ro]

Troubleshooting & Optimization

Technical Support Center: Benzylic Bromination of 2-Methyl-3-Methoxybenzoic Acid

[1]

Current Status: Online Ticket ID: OPT-YIELD-2M3MBA Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Radical vs. Ionic" War

Welcome to the technical support hub for optimizing the yield of benzylic bromination on 2-methyl-3-methoxybenzoic acid .

The Core Challenge: You are attempting a radical substitution (Wohl-Ziegler reaction) on a substrate that is electronically "wired" to resist it.[1] The 3-methoxy group is a powerful electron-donating group (EDG) that activates the aromatic ring, making it highly susceptible to Electrophilic Aromatic Substitution (EAS) —i.e., ring bromination at the 4 or 6 positions—rather than the desired benzylic bromination at the 2-methyl position.

To optimize yield, your protocol must rigorously suppress the ionic pathway and maximize the radical pathway. This guide provides the troubleshooting logic and validated protocols to achieve this.

Module 1: Substrate Pre-Treatment (Critical)[1]

Q: Can I brominate the free acid directly?

A: Technically yes, but it is the primary cause of low yields.

The Issue: The free carboxylic acid creates two problems:

-

Solubility: It often requires polar solvents to dissolve, which unfortunately stabilize ionic intermediates, favoring the undesired ring bromination.[1]

-

Interference: The acidic proton can protonate NBS or succinimide, altering the buffering capacity of the system and potentially catalyzing the ionic pathway.

The Fix: Esterify first. Converting the acid to the methyl ester (Methyl 2-methyl-3-methoxybenzoate) dramatically changes the solubility profile, allowing the use of non-polar solvents (like Trifluorotoluene or Benzene) that are essential for high-yield radical bromination.

Technical Recommendation: Perform a standard Fischer esterification (MeOH/H2SO4) or use TMS-diazomethane before bromination.[1] Hydrolyze back to the acid after the bromination step.

Module 2: Reagent Quality & Stoichiometry

Q: My NBS is slightly yellow. Is this okay?

A: No. Yellow NBS is a yield-killer for this specific substrate. [1]

The Science: The yellow color indicates the presence of free molecular bromine (

Protocol: NBS Recrystallization

-

Dissolve 10g of impure NBS in ~100mL of boiling water .

-

Filter rapidly while hot to remove insoluble impurities.[1]

-

Cool the filtrate in an ice bath for 2 hours.

-

Filter the white crystals and dry under high vacuum over

. -

Store in the dark at 4°C.

Q: Which initiator should I use?

A: Match the initiator to your temperature.

-

AIBN (Azobisisobutyronitrile): Best for reflux conditions (65-80°C).[1] Half-life is ideal for standard thermal initiation.[1]

-

BPO (Benzoyl Peroxide): Risky for this substrate.[1] BPO is an oxidant and can sometimes degrade electron-rich aromatics.[1]

-

Visible Light (Blue LED): The modern "Gold Standard."[1] Photochemical initiation often allows for lower temperatures, reducing thermal decomposition of the unstable benzylic bromide product.[1]

Module 3: Solvent Selection & Reaction Engineering

Q: is banned.[1][2] What is the best replacement?

A:

Solvent Logic Table:

| Solvent | Polarity | Radical Selectivity | Toxicity | Verdict |

| Non-polar | Excellent | High (Banned) | Avoid | |

| Dichloromethane (DCM) | Moderate | Poor | Moderate | Avoid (Promotes ionic ring bromination) |

| Acetonitrile (MeCN) | Polar | Good (Photo only) | Moderate | Use only with Light (Solvates succinimide) |

| Trifluorotoluene ( | Non-polar | Excellent | Low | Recommended (Direct |

| Methyl Acetate | Moderate | Good | Low | Green Alternative |

The "Dilution Effect"

High concentration favors bimolecular reactions (like EAS ring bromination).[1] Radical chain reactions function well at lower concentrations.[1]

-

Guideline: Run the reaction at 0.1 M to 0.2 M concentration relative to the substrate.

Module 4: The "Gold Standard" Protocol

Objective: Benzylic bromination of Methyl 2-methyl-3-methoxybenzoate.

Reagents:

-

Substrate: Methyl 2-methyl-3-methoxybenzoate (1.0 equiv)[1]

-

Reagent: Recrystallized NBS (1.05 equiv)[1]

-

Initiator: AIBN (0.05 equiv)[1]

-

Solvent: Anhydrous Trifluorotoluene (

)[1]

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and argon inlet.

-

Dissolution: Add substrate and

(0.15 M concentration).[1] Sparge with Argon for 15 minutes to remove oxygen (oxygen quenches radicals).[1] -

Addition: Add Recrystallized NBS and AIBN in one portion.

-

Initiation: Heat to 85°C (reflux).

-

Visual Check: The dense NBS solid at the bottom should slowly disappear and be replaced by low-density succinimide floating at the top.

-

-

Monitoring: Check via TLC or HPLC every hour. Stop immediately upon consumption of starting material.[1] Over-reaction leads to the gem-dibromide (useless) or hydrolysis.[1]

-

Workup: Cool to 0°C. Filter off the succinimide. Evaporate solvent.[1][2]

Module 5: Troubleshooting & Mechanism Visualization

Visualizing the Competition

The diagram below illustrates why the Solvent and NBS Purity control the outcome.

Caption: Figure 1. Mechanistic divergence.[1] Impure reagents and polar solvents favor the red path (Ring Bromination).[1] Rigorous radical conditions favor the green path (Target).

FAQ: Common Failure Modes

| Symptom | Diagnosis | Corrective Action |

| Product contains ~30% ring-brominated impurity. | Ionic pathway was active.[1] | Switch solvent to |

| Reaction stalled at 50% conversion. | Radical chain termination. | Oxygen leak? (Did you sparge with Argon?). Old Initiator? Add 0.02 equiv more AIBN and continue heating.[1] |

| Product turned into alcohol/aldehyde during storage. | Hydrolysis.[1] | Benzylic bromides are unstable.[1] Store in freezer under Argon. Ideally, use immediately in the next step (e.g., substitution). |

| Formation of dibromide (gem-dibromo). | Over-bromination.[1] | You let the reaction run too long. Stop at 95% conversion. Use 1.05 equiv NBS, never excess.[1] |

References

-

Djerassi, C. (1948). "Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction." Chemical Reviews. Link[1]

-

Cantillo, D., et al. (2013).[1] "A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow." The Journal of Organic Chemistry. (Demonstrates use of MeCN/Light to suppress ring bromination). Link[1]

-

Podgoršek, A., et al. (2009).[1] "N-Bromosuccinimide."[1][2][3][4][5][6][7][8][9] Synlett. (Review of NBS purification and reactivity). Link

-

Offermann, D. A., et al. (2022).[1] "Now You See Me, Now You Don't - A Judicious Work-Around for Over-Bromination at Benzylic Carbon." Scientific Update. Link

Sources

- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Minimizing dibromomethyl side products in Wohl-Ziegler reaction

Topic: Minimizing Dibromomethyl Side Products in Wohl-Ziegler Allylic and Benzylic Bromination

Welcome to the technical support guide for the Wohl-Ziegler reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a specific focus on a common and frustrating challenge: the formation of dibromomethyl and other over-brominated side products. This guide provides in-depth, field-proven insights to help you enhance selectivity and achieve higher yields of your desired monobrominated compounds.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the Wohl-Ziegler reaction.

Q1: My reaction is producing a significant amount of dibrominated product. What is the most likely cause?

A: The most common cause is an excessively high concentration of the active brominating species, molecular bromine (Br₂), in the reaction mixture.[1][2][3][4] The entire principle of using N-bromosuccinimide (NBS) is to maintain a very low, steady-state concentration of Br₂ to favor the radical substitution pathway over competing reactions like ionic addition or over-bromination.[5][6] Running the reaction for too long after the starting material has been consumed is another primary cause.

Q2: Should I use recrystallized or crude NBS?

A: There is conflicting advice on this topic. Some sources note that crude NBS can give better yields because it may contain trace amounts of HBr or Br₂, which are necessary to initiate the radical chain reaction.[6][7][8] However, other sources warn that impure, yellow-colored NBS can lead to unreliable results and side reactions.[7][8] Our Recommendation: For reproducibility and control, use high-purity, white NBS and a dedicated radical initiator like AIBN or benzoyl peroxide. This ensures the initiation is predictable and not dependent on the level of impurities.

Q3: My reaction won't start. What should I check?

A: First, ensure your radical initiator is active. AIBN and benzoyl peroxide have finite shelf lives and can decompose. Second, confirm that your solvent is appropriate and anhydrous. Finally, ensure the reaction is heated sufficiently to induce homolysis of the initiator (typically reflux in CCl₄ for AIBN).[9] Initiation can often be observed by an increase in the vigor of the solvent reflux.[9]

Q4: How do I effectively remove the succinimide byproduct after the reaction?

A: Succinimide has low solubility in non-polar solvents like carbon tetrachloride and can often be removed by simple filtration of the cooled reaction mixture.[1][9][10] For more soluble cases, an aqueous workup is effective. Washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) will deprotonate the succinimide, forming its water-soluble sodium salt, which is then extracted into the aqueous phase.[10][11][12]

Troubleshooting Guide: Over-Bromination

This in-depth guide provides a systematic approach to diagnosing and solving the issue of excessive dibromomethyl byproduct formation.

Problem: High Levels of Dibrominated Product Detected

The formation of the desired monobrominated product (R-CH₂Br) is in competition with its subsequent conversion to the dibrominated side product (R-CHBr₂). This occurs when the initially formed product successfully competes with the starting material for the bromine radical.

Caption: Troubleshooting flowchart for minimizing dibromination.

The Cause: In some highly reactive systems, the radical chain reaction can be too vigorous, leading to a loss of selectivity.

The Solution: While counterintuitive, the addition of a radical inhibitor can sometimes "tame" the reaction. However, this is an advanced technique and should be approached with caution, as it can also halt the reaction completely. Compounds like 2,2,6,6-tetramethylpiperidin-1-yloxy (TEMPO) can suppress side-chain bromination. [13][14]This is generally not a first-line solution but can be explored for particularly difficult substrates.

Validated Workup Protocol

A clean and efficient workup is critical to isolate the desired product and prevent degradation.

-

Cooling: Once the reaction is deemed complete by TLC or GC, immediately cool the reaction flask in an ice-water bath to quench the radical process.

-

Filtration (Optional but Recommended): If using a non-polar solvent like CCl₄, filter the cold reaction mixture through a Büchner funnel to remove the bulk of the precipitated succinimide byproduct. Wash the collected solid with a small amount of cold solvent.

-

Transfer and Dilution: Transfer the filtrate to a separatory funnel and dilute with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) if needed.

-

Quench Unreacted NBS: Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). [10]This reduces any remaining electrophilic bromine (from NBS or Br₂) to bromide (Br⁻).

-

Remove Succinimide: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). [10]This converts the remaining acidic succinimide into its water-soluble sodium salt.

-

Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove the bulk of the water.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, which can then be purified by recrystallization or column chromatography.

By methodically applying these principles of stoichiometry, reaction monitoring, and rational selection of reagents and conditions, researchers can significantly suppress the formation of dibromomethyl side products, leading to cleaner reactions and higher yields of the desired monobrominated compounds.

References

- Wohl–Ziegler bromination - Grokipedia. Grokipedia.

-

N-Bromosuccinimide - Wikipedia. Wikipedia. Available at: [Link]

-

N-BROMOSUCCINAMIDE FOR M.PHARM, MSC | PPTX - Slideshare. Slideshare. Available at: [Link]

-

Wohl-Ziegler Reaction Definition - Organic Chemistry Key Term - Fiveable. Fiveable. Available at: [Link]

-

Wohl-Ziegler Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

-

Wohl–Ziegler bromination - Wikipedia. Wikipedia. Available at: [Link]

-

Allylic Photobromination using N-bromosuccinimide - AK Lectures. AK Lectures. Available at: [Link]

-

Chemists' Guide to Wohl-Ziegler Reaction | PDF - Scribd. Scribd. Available at: [Link]

-

Selectivity of Aryl and Benzylic Bromination - University of Glasgow. University of Glasgow Theses. Available at: [Link]

-

Selectivity of Wohl-Ziegler Brominations of Cyclohexene and trans-2-Hexene - OpenRiver. OpenRiver. Available at: [Link]

-

Mechanism of The Wohl-Ziegler Reaction | PDF - Scribd. Scribd. Available at: [Link]

-

Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon - Scientific Update. Scientific Update. Available at: [Link]

-

N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]

-

Selectivity in Free Radical Reactions: Bromination vs. Chlorination - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]

-

Wohl zeiglar reaction compatible solvents - Sciencemadness.org. Sciencemadness Discussion Board. Available at: [Link]

-

What is Allylic Bromination? - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]

-

NBS Radical Bromination - anyone have experience running? : r/chemistry - Reddit. Reddit. Available at: [Link]

-

(PDF) Visible-Light-Promoted Wohl–Ziegler Functionalization of Organic Molecules with N-Bromosuccinimide under Solvent-Free Reaction Conditions - ResearchGate. ResearchGate. Available at: [Link]

-

Wohl Ziegler Bromination - Named Reactions in Organic Chemistry - YouTube. YouTube. Available at: [Link]

-

How to do workup after doing bromination with NBS? - ResearchGate. ResearchGate. Available at: [Link]

-

Inhibition of Free Radical Polymerization: A Review - PMC. National Center for Biotechnology Information. Available at: [Link]

-

What are the other solvents suitable for Wohl-Ziegler Reaction (or other free radical reactions) beside toxic CCl4? | ResearchGate. ResearchGate. Available at: [Link]

-

Free radical intermediates in the inhibition of the autoxidation reaction - Chemical Society Reviews (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

-

Wohl-Ziegler Bromination | Chem-Station Int. Ed. Chem-Station. Available at: [Link]

-

Environmentally-Friendly Wohl-Ziegler Bromination: Ionic-Liquid Reaction and Solvent-Free Reaction. Journal of Chemical Research. Available at: [Link]

Sources

- 1. Wohl-Ziegler Reaction [organic-chemistry.org]

- 2. aklectures.com [aklectures.com]

- 3. scribd.com [scribd.com]

- 4. scribd.com [scribd.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 8. N-BROMOSUCCINAMIDE FOR M.PHARM, MSC | PPTX [slideshare.net]

- 9. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. reddit.com [reddit.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification of 2-Bromomethyl-3-methoxybenzoic Acid by Recrystallization

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 2-Bromomethyl-3-methoxybenzoic acid via recrystallization. It addresses common challenges and provides scientifically grounded solutions to ensure high purity and yield.

Core Principles of Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The fundamental principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[1] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[2] As the saturated hot solution cools, the solubility of the compound decreases, leading to the formation of a crystalline lattice that ideally excludes impurity molecules.[1]

Critical Success Factors:

-

Solvent Selection: The "like dissolves like" principle is a good starting point.[2] The polarity of the solvent should be matched to the polarity of the solute. For 2-Bromomethyl-3-methoxybenzoic acid, a molecule with a polar carboxylic acid group and a moderately polar ether and bromomethyl group, a range of solvents could be suitable.

-

Temperature Gradient: A significant difference in solubility between the boiling point of the solvent and a lower temperature (e.g., room temperature or an ice bath) is crucial for good recovery.[2]

-

Rate of Cooling: Slow, undisturbed cooling is paramount for the formation of large, pure crystals.[3][4] Rapid cooling can lead to the crashing out of a precipitate, which may trap impurities.[3]

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the recrystallization of 2-Bromomethyl-3-methoxybenzoic acid.

Issue 1: The compound does not dissolve in the hot solvent.

Question: I've added a significant amount of hot solvent, but my 2-Bromomethyl-3-methoxybenzoic acid is not fully dissolving. What should I do?

Answer:

This issue typically points to two possibilities: an inappropriate solvent or the presence of insoluble impurities.

-

Solvent Incompatibility: The chosen solvent may be too non-polar to effectively dissolve the polar carboxylic acid and methoxy groups of the target molecule at its boiling point.

-

Solution: Consider a more polar solvent or a mixed solvent system. For aromatic carboxylic acids, solvents like ethanol, methanol, or mixtures of an alcohol with water are often effective.[2][5] For instance, dissolving the compound in a minimum amount of a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is less soluble) until the solution becomes turbid can be an effective strategy.[2]

-

-

Insoluble Impurities: The undissolved solid may not be your target compound but rather insoluble impurities.

-

Solution: If you are confident in your solvent choice, the next step is to perform a hot filtration. This involves filtering the hot solution to remove the insoluble material. It is crucial to keep the solution hot during this process to prevent premature crystallization of your product in the filter funnel.[6] Using a pre-heated funnel and flask can mitigate this issue.

-

Issue 2: No crystals form upon cooling.

Question: My 2-Bromomethyl-3-methoxybenzoic acid dissolved completely in the hot solvent, but no crystals have appeared even after cooling to room temperature and in an ice bath. What went wrong?

Answer:

This is a common and often frustrating problem. The primary cause is usually using too much solvent, resulting in a solution that is not saturated enough for crystallization to occur upon cooling.[7]

-

Excess Solvent: The more solvent used, the more of your compound will remain dissolved even at low temperatures, leading to poor or no yield.[2]

-

Solution 1: Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent.[6][8] Once the volume is reduced, allow the solution to cool again. Be careful not to evaporate too much solvent, as this can cause the compound to "oil out."

-

Solution 2: Induce Crystallization: If reducing the solvent volume is not immediately successful, you can try to induce crystallization:

-

Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution.[8][9] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

-

Seeding: Introduce a "seed crystal" of the pure compound into the solution.[8][9] This provides a template for further crystal formation.

-

-

Issue 3: The compound "oils out" instead of forming crystals.

Question: Upon cooling, my compound separated as an oily liquid instead of solid crystals. How can I fix this?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[6][7] This is more common with compounds that have relatively low melting points or when the solution is highly concentrated with impurities.

-

Concentration and Cooling Rate: A solution that is too concentrated or cooled too quickly can lead to the formation of an oil.

-

Solution:

-

Reheat the solution to redissolve the oil.

-